molecular formula C14H19ClN2O2 B5598561 2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide

2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide

Cat. No. B5598561
M. Wt: 282.76 g/mol
InChI Key: WDHGRMMYKJUBFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis involves specific chemical processes to create “2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide”. Studies related to similar compounds demonstrate various synthetic pathways, highlighting methods such as reacting morpholine with chlorinated compounds under specific conditions to achieve the desired acetamide derivatives (Navarrete-Vázquez et al., 2016).

Molecular Structure Analysis

The molecular structure of acetamide compounds, including those similar to “2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide”, often features significant interactions, such as hydrogen bonding and halogen interactions, which influence their biological activity and chemical properties. For instance, crystallographic studies on related acetamides reveal the orientation of chlorophenyl rings and the presence of intermolecular interactions forming stable molecular arrangements (Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving “2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide” and its analogs can include nucleophilic substitution and interactions with other organic or inorganic compounds, impacting their potential utility in various fields, such as medicinal chemistry. Studies on similar compounds have explored their reactions under different conditions to elucidate their reactivity and functional group transformations (Ayediran et al., 1977).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. Research on related compounds has provided insights into how structural features influence these properties, aiding in the development of new materials and drugs (Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various chemical reagents, and stability under different conditions, are essential for the compound's applications in chemical synthesis and biological systems. Investigations into similar compounds have shed light on their chemical behavior, offering valuable information for their application in designing new molecules with desired functionalities (Rodinovskaya et al., 2002).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c15-13-3-1-12(2-4-13)11-14(18)16-5-6-17-7-9-19-10-8-17/h1-4H,5-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHGRMMYKJUBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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